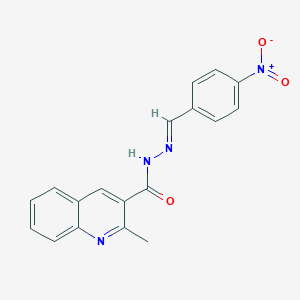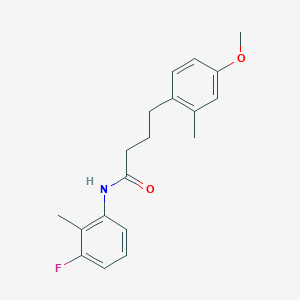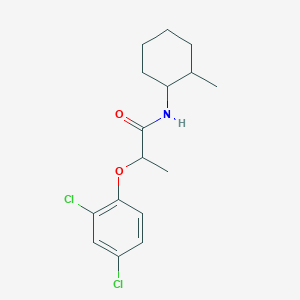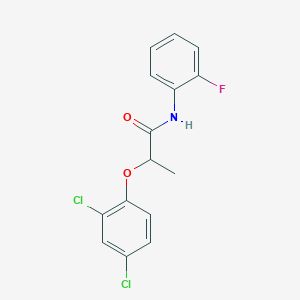
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBQCH is a quinoline derivative that has been synthesized through several methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of specific enzymes or by inducing apoptosis in cancer cells. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in neurotransmitter signaling. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects, including antitumor, antiviral, and antimicrobial activities. It has also been reported to inhibit the activity of specific enzymes, such as tyrosinase and acetylcholinesterase. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been reported to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One of the advantages is its potential to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that the mechanism of action of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, which makes it difficult to predict its effects on specific physiological processes. Furthermore, N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has not been extensively tested in vivo, which limits its potential applications in clinical settings.
未来方向
There are several future directions for the research on N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the directions is to further investigate its mechanism of action and its effects on specific physiological processes. This could lead to the development of new drugs that target specific enzymes or pathways. Another direction is to test N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in vivo to evaluate its potential applications in clinical settings. Furthermore, the synthesis of new derivatives of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide could lead to the development of more potent and selective compounds. Overall, the research on N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has the potential to provide valuable insights into the development of new drugs and the understanding of specific physiological processes.
合成方法
Several methods have been reported for the synthesis of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the most commonly used methods involves the reaction of 2-methyl-3-aminoquinoline with 4-nitrobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with hydrazine hydrate to yield N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. Other methods involve the use of different reagents and solvents, such as sodium hydroxide and ethanol, or 4-nitrobenzaldehyde and ammonium acetate.
科学研究应用
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has also been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in several physiological processes.
属性
产品名称 |
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C18H14N4O3 |
分子量 |
334.3 g/mol |
IUPAC 名称 |
2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(10-14-4-2-3-5-17(14)20-12)18(23)21-19-11-13-6-8-15(9-7-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
InChI 键 |
KTKIQMXTYUDITL-YBFXNURJSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)



![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)

